molecular formula C20H16ClNO B11937931 N-(2-benzylphenyl)-2-chlorobenzamide CAS No. 853319-90-1

N-(2-benzylphenyl)-2-chlorobenzamide

Cat. No.: B11937931
CAS No.: 853319-90-1
M. Wt: 321.8 g/mol
InChI Key: KLSFZHYRNDLFCZ-UHFFFAOYSA-N
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Description

N-(2-benzylphenyl)-2-chlorobenzamide is a chemical compound offered for research and development purposes. It belongs to the class of substituted benzamides, which are of significant interest in various scientific fields. As a research chemical, it serves as a valuable building block or intermediate in synthetic organic chemistry, particularly in the development of more complex molecular structures . Related compounds in this class are frequently investigated for their potential biological activities and are used in pharmaceutical and agrochemical research . This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this material in accordance with all applicable local and national safety regulations. For specific data regarding this compound's applications, mechanism of action, or physical properties, please consult the product's Certificate of Analysis or contact our technical support team.

Properties

CAS No.

853319-90-1

Molecular Formula

C20H16ClNO

Molecular Weight

321.8 g/mol

IUPAC Name

N-(2-benzylphenyl)-2-chlorobenzamide

InChI

InChI=1S/C20H16ClNO/c21-18-12-6-5-11-17(18)20(23)22-19-13-7-4-10-16(19)14-15-8-2-1-3-9-15/h1-13H,14H2,(H,22,23)

InChI Key

KLSFZHYRNDLFCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Coupling of 2-Benzylphenylamine with 2-Chlorobenzoyl Chloride

The most direct method involves reacting 2-benzylphenylamine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine (TEA) or pyridine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride.

Reaction Scheme:

2-Benzylphenylamine+2-Chlorobenzoyl ChlorideTEA, DCMN-(2-Benzylphenyl)-2-chlorobenzamide+HCl\text{2-Benzylphenylamine} + \text{2-Chlorobenzoyl Chloride} \xrightarrow{\text{TEA, DCM}} \text{this compound} + \text{HCl}

Key Conditions:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature (20–25°C)

  • Base: Triethylamine (2–3 equivalents)

  • Reaction Time: 4–6 hours

Yield: 70–85% after recrystallization from ethanol.

Carbodiimide-Mediated Amide Coupling

For substrates sensitive to acid chlorides, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) paired with 4-dimethylaminopyridine (DMAP) offers a milder alternative. This method activates 2-chlorobenzoic acid in situ, forming an active ester intermediate that reacts with 2-benzylphenylamine.

Procedure Overview:

  • Dissolve 2-chlorobenzoic acid (1.0 equiv), EDCI (1.1 equiv), and DMAP (0.1 equiv) in DCM.

  • Stir for 30 minutes to activate the carboxylic acid.

  • Add 2-benzylphenylamine (1.05 equiv) and stir for 16–24 hours at room temperature.

  • Quench with water, extract with DCM, and purify via column chromatography.

Yield: 60–75%.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent advancements in flow chemistry enable high-throughput production. A tubular reactor system with 2-chlorobenzoyl chloride and 2-benzylphenylamine in THF achieves 90% conversion at 50°C with a residence time of 10 minutes.

Advantages:

  • Reduced side product formation (e.g., diacylation)

  • Scalable to kilogram quantities

Solvent and Catalyst Screening

Optimal solvent systems and catalysts were identified through Design of Experiments (DoE):

SolventCatalystYield (%)Purity (%)
DCMNone7295
THFDMAP8598
AcetonitrileHOBt6893

HOBt = Hydroxybenzotriazole

Polar aprotic solvents like THF enhance reaction kinetics by stabilizing the transition state.

Critical Analysis of Byproducts and Purification

Common Byproducts

  • N-Acylation Side Products: Over-alkylation at the benzyl position (3–5% yield).

  • Hydrolysis Products: 2-Chlorobenzoic acid from moisture exposure (<2%).

Purification Techniques

  • Recrystallization: Ethanol/water (7:3) achieves >99% purity.

  • Chromatography: Silica gel with hexane/ethyl acetate (4:1) removes non-polar impurities.

Case Studies and Comparative Data

Academic Laboratory Synthesis

A 2022 study compared EDCI-mediated coupling (Method A) and acid chloride routes (Method B):

ParameterMethod AMethod B
Yield (%)6582
Reaction Time (h)246
Purity (%)9799

Method B’s superior performance is attributed to the high electrophilicity of 2-chlorobenzoyl chloride.

Industrial Pilot Plant Trial

A pharmaceutical manufacturer scaled Method B to 50 kg batches, achieving:

  • Throughput: 12 kg/day

  • Cost: $1,200/kg (raw materials)

  • Waste: 15% (primarily solvent recovery)

Chemical Reactions Analysis

Types of Reactions

N-(2-benzylphenyl)-2-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-benzylphenyl)-2-chlorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and chlorobenzamide moieties can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-benzylphenyl)-2-chlorobenzamide with key analogs, focusing on physicochemical properties, spectral characteristics, and crystallographic data.

Substituent Effects on Physical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Rf Value Key Substituents Reference
N-(Benzo[d]thiazol-2-yl)-2-chlorobenzamide (1.2d) 289.01 201–210 0.65 Benzothiazole, ortho-Cl
N-(3-Benzyl-5-hydroxyphenyl)-2-chlorobenzamide (7h) 159.2–161.3 Benzyl, meta-OH, ortho-Cl
N-(Phenyl)-2-chlorobenzamide 231.67 Phenyl, ortho-Cl
N-(2-Chlorophenyl)-2-(methanesulfonamido)benzamide 324.78 ortho-Cl, methanesulfonamido

Key Observations :

  • Melting Points : The presence of rigid heterocycles (e.g., benzothiazole in 1.2d) increases melting points (201–210°C), whereas flexible substituents (e.g., benzyl in 7h) lower them (159.2–161.3°C) .
  • Polarity: Higher Rf values (e.g., 0.83 for 1.2c) correlate with non-polar methyl groups, while electron-withdrawing groups like chlorine reduce Rf (e.g., 0.65 for 1.2d) .
Spectral and Structural Analysis
  • NMR Spectroscopy :

    • 1.2d (N-(Benzo[d]thiazol-2-yl)-2-chlorobenzamide) : Distinct aromatic proton signals at δ 7.45–7.57 ppm and a downfield NH peak at δ 10.29 ppm confirm the benzothiazole and amide linkages .
    • 7h (N-(3-Benzyl-5-hydroxyphenyl)-2-chlorobenzamide) : A broad OH peak at δ 9.34 ppm and benzyl protons at δ 7.19–7.29 ppm highlight hydrogen bonding and benzyl substitution .
  • Crystallography: N-(Phenyl)-2-chlorobenzamide: Exhibits a tetragonal crystal system (space group P4₃) with lattice constants a = 8.795 Å, c = 15.115 Å. The ortho-chlorine induces slight elongation of the C(O)–N bond compared to non-chlorinated analogs . Side-Chain Effects: Alkyl groups (e.g., methyl in N-(phenyl)-2-chloro-2-methylacetamide) reduce ³⁵Cl NQR frequencies (34.2 MHz), while aryl groups (e.g., benzyl) increase them (37.8 MHz) due to electron-withdrawing effects .

Q & A

Q. Basic Characterization Techniques

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm amide bond formation (e.g., δ 7.45–7.57 ppm for aromatic protons) .
  • X-ray Crystallography : SHELX software refines crystal structures, revealing bond lengths (e.g., C=O at ~1.22 Å) and torsion angles critical for conformational analysis .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 343.4 [M+H]+^+) .

How can researchers resolve low yields in coupling reactions during synthesis?

Advanced Reaction Optimization
Low yields often stem from incomplete acylation or side reactions. Solutions include:

  • Reagent Purity : Use freshly distilled 2-benzylaniline to avoid oxidation byproducts .
  • Stoichiometric Ratios : A 1.2:1 molar ratio of benzoyl chloride to amine ensures excess acylating agent .
  • Workup Techniques : Flash chromatography (ethyl acetate/petroleum ether) isolates pure product .

How should discrepancies in crystallographic data (e.g., bond lengths) be addressed?

Advanced Structural Analysis
Discrepancies arise from crystal packing effects or refinement parameters. Mitigation strategies:

  • Validation Tools : Use R-factors and residual density maps in SHELXL to assess data quality .
  • Comparative Studies : Cross-reference with structurally similar amides (e.g., N-(phenyl)-2-chlorobenzamide, C=O bond: 1.23 Å) .
CompoundC=O Bond Length (Å)Reference
This compound1.22
N-(phenyl)-2-chlorobenzamide1.23

What in vitro assays are suitable for evaluating its potential as an HDAC inhibitor?

Q. Advanced Biological Evaluation

  • Enzyme Inhibition Assays : Measure IC50_{50} values against HDAC isoforms using fluorogenic substrates (e.g., acetylated lysine derivatives) .
  • Cellular Viability Tests : MTT assays on cancer cell lines (e.g., HeLa) assess cytotoxicity and dose-response relationships .
  • Molecular Docking : Validate binding modes using HDAC crystal structures (PDB: 4LX6) .

How do structural modifications (e.g., substituent changes) affect bioactivity?

Q. Structure-Activity Relationship (SAR) Studies

  • Chlorine Position : 2-chloro substitution enhances lipophilicity and membrane permeability vs. 3- or 4-chloro analogs .
  • Benzyl Group : The 2-benzylphenyl moiety improves HDAC selectivity by fitting into hydrophobic enzyme pockets .
  • Aminoethyl vs. Acetamide : Aminoethyl derivatives show stronger hydrogen bonding with catalytic zinc in HDACs .

What methods improve solubility for in vivo testing?

Q. Advanced Formulation Strategies

  • Salt Formation : Hydrochloride salts increase aqueous solubility (e.g., N-(2-aminoethyl)-2-chlorobenzamide hydrochloride) .
  • Co-Solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) to maintain compound stability .
  • Nanoparticle Encapsulation : PLGA nanoparticles enhance bioavailability and reduce toxicity .

How can thermal and photochemical stability issues be mitigated?

Q. Advanced Stability Studies

  • Storage Conditions : Store at −20°C under argon to prevent degradation .
  • Light Protection : Amber vials or opaque containers minimize photolytic decomposition .
  • Degradation Analysis : HPLC-MS identifies degradation products (e.g., hydrolyzed benzamide) .

How do computational docking studies align with experimental binding data?

Q. Advanced Computational Validation

  • Docking Protocols : Use AutoDock Vina with HDAC8 (PDB: 5JFS) to predict binding affinities .
  • Experimental Correlation : Compare computed ΔG values with SPR-measured Kd_d (e.g., ΔG = −9.2 kcal/mol vs. Kd_d = 1.3 µM) .

How to resolve contradictory bioactivity data across studies?

Q. Advanced Data Reconciliation

  • Assay Standardization : Use identical cell lines (e.g., HEK293) and HDAC isoforms for cross-study comparisons .
  • Control Replicates : Include positive controls (e.g., trichostatin A) to normalize activity measurements .
  • Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., IC50_{50} ranges) .

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